molecular formula C24H31N3O2 B5668017 1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyridin-2(1H)-one

1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyridin-2(1H)-one

Cat. No. B5668017
M. Wt: 393.5 g/mol
InChI Key: CVFBJSLWBNTZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which form the core structure of our compound of interest, can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Molecular structure analysis often involves detailed studies using techniques such as X-ray crystallography. For related compounds, such as 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, stereospecific [3+2] 1,3-cycloaddition has been utilized, showcasing the importance of conformational studies in understanding the spatial arrangement of atoms within the molecule (Chiaroni et al., 2000).

properties

IUPAC Name

1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-3-oxopropyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-25-18-21(20-7-3-2-4-8-20)17-24(19-25)11-15-27(16-12-24)23(29)10-14-26-13-6-5-9-22(26)28/h2-9,13,21H,10-12,14-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBJSLWBNTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)CCN3C=CC=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.